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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

Cat. No.: B3179296 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
BP Fluor 568 NHS Ester is a bright and photostable amine-reactive fluorescent dye with

spectral properties similar to other popular 568 nm dyes, making it a viable candidate for super-

resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy

(STORM).[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent

labeling of primary amines on proteins, antibodies, and other biomolecules, enabling the

visualization of subcellular structures with nanoscale resolution.[3] These application notes

provide an overview of BP Fluor 568 NHS Ester, its spectral properties, and detailed protocols

for its use in STORM imaging.
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Property Value

Product Name BP Fluor 568 NHS Ester

Molecular Formula C37H33N3O13S2

Molecular Weight 791.8 g/mol

Reactive Group N-hydroxysuccinimidyl (NHS) ester

Reactivity Primary amines (-NH2)

Solubility Water, DMSO, DMF

Storage -20°C, desiccated and protected from light[4]

Spectral Properties:

Property Value

Excitation Maximum (λex) 578 nm

Emission Maximum (λem) 602 nm

Extinction Coefficient 88,000 cm⁻¹M⁻¹

Application in STORM
STORM microscopy relies on the photoswitching of individual fluorophores between a

fluorescent "on" state and a dark "off" state to reconstruct a super-resolved image. The choice

of fluorophore is critical for achieving high-quality STORM images, with ideal dyes exhibiting

high photon output, a low on-off duty cycle, and a high number of switching cycles before

photobleaching. While specific photoswitching data for BP Fluor 568 is not extensively

published, dyes with similar spectral characteristics, such as Alexa Fluor 568, have been

successfully used in dSTORM (direct STORM) applications.[1][5][6]

Key Considerations for Using BP Fluor 568 in STORM:

Imaging Buffer: The composition of the imaging buffer is crucial for inducing and maintaining

the photoswitching of fluorophores. For dyes in the 568 nm range, a buffer containing a
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reducing agent like β-mercaptoethylamine (MEA) and an oxygen scavenging system (e.g.,

GLOX) is often recommended.[7][8] An optimized buffer for the spectrally similar CF-568 dye

included DTT and sodium sulfite at around 30 mM, a DABCO concentration of approximately

65 mM, and a pH of about 8.0.

Multi-Color Imaging: BP Fluor 568 can be used in multi-color STORM experiments in

combination with other photoswitchable dyes. A common pairing is with a far-red dye like

Alexa Fluor 647, allowing for two-color super-resolution imaging.

Experimental Protocols
Protocol 1: Labeling Antibodies with BP Fluor 568 NHS
Ester
This protocol describes the covalent labeling of an IgG antibody with BP Fluor 568 NHS ester.

Materials:

BP Fluor 568 NHS Ester

IgG antibody (free of amine-containing stabilizers like BSA or Tris)

1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Gel filtration column (e.g., Sephadex G-25)

Spectrophotometer

Procedure:

Prepare the Antibody Solution:

Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5

mg/mL. Ensure the pH is between 8.0 and 8.5 for optimal labeling.[3][6]
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Prepare the Dye Stock Solution:

Allow the vial of BP Fluor 568 NHS Ester to warm to room temperature.

Dissolve the dye in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

Labeling Reaction:

Add 50 to 100 µg of the dissolved dye to every 1 mg of antibody. The optimal dye-to-

protein ratio may need to be determined empirically.

Gently mix the reaction and incubate for 1 hour at room temperature in the dark.[3]

Purification of the Labeled Antibody:

Prepare a gel filtration column according to the manufacturer's instructions and equilibrate

with PBS.

Apply the antibody-dye reaction mixture to the column.

Elute the labeled antibody with PBS, collecting the faster-eluting colored fraction which

contains the conjugated antibody. The slower-moving fraction contains the unconjugated

dye.

Determine the Degree of Labeling (DOL):

Measure the absorbance of the purified antibody solution at 280 nm (A₂₈₀) and at the dye's

absorbance maximum (A_max ≈ 578 nm).

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) /

[(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

ε_protein: Molar extinction coefficient of the antibody (typically ~210,000 M⁻¹cm⁻¹ for

IgG).

ε_dye: Molar extinction coefficient of BP Fluor 568 (88,000 M⁻¹cm⁻¹).
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CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (this value should be

obtained from the dye's datasheet if available; if not, a typical value for similar dyes is

around 0.32).

Storage:

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Adding a cryoprotectant like glycerol may be beneficial for frozen storage.

Protocol 2: Sample Preparation and STORM Imaging
This protocol provides a general workflow for immunofluorescence staining and STORM

imaging of mammalian cells.

Materials:

BP Fluor 568-labeled secondary antibody

Primary antibody specific to the target of interest

Cells grown on high-precision glass coverslips

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

STORM imaging buffer (see composition below)

STORM Imaging Buffer Recipe (MEA-based):

Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase, 50 µL catalase, dissolved in 200 µL of Buffer A
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Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and

70 µL of 1 M MEA.

Procedure:

Cell Culture and Fixation:

Culture cells on coverslips to the desired confluency.

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization and Blocking:

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if targeting intracellular

proteins).

Wash three times with PBS.

Block non-specific binding by incubating with 3% BSA for 1 hour at room temperature.

Antibody Staining:

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room

temperature.

Wash three times with PBS.

Incubate with the BP Fluor 568-labeled secondary antibody diluted in blocking buffer for 1

hour at room temperature, protected from light.

Wash three times with PBS.

STORM Imaging:

Mount the coverslip onto a microscope slide with a small volume of freshly prepared

STORM imaging buffer. Seal the edges to prevent buffer evaporation and oxygen entry.
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Image on a STORM-capable microscope equipped with appropriate lasers (e.g., 561 nm

or 568 nm for excitation and a 405 nm laser for reactivation if needed) and a sensitive

EMCCD or sCMOS camera.

Acquire a time series of thousands of frames, adjusting laser power to maintain a sparse

population of single "on" molecules in each frame.

Image Reconstruction:

Process the raw image data using appropriate STORM analysis software to localize the

single-molecule events in each frame and reconstruct the final super-resolution image.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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